molecular formula C20H20N4O B2748356 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 885190-25-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2748356
CAS No.: 885190-25-0
M. Wt: 332.407
InChI Key: GGIOTCHYPSDPEI-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the benzo[d]imidazole and pyrrolone moieties in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Formation of the pyrrolone ring: This involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Coupling of the benzo[d]imidazole and pyrrolone moieties: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The benzo[d]imidazole moiety can bind to enzymes or receptors, altering their activity. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other benzo[d]imidazole derivatives and pyrrolone-containing molecules. For example:

The uniqueness of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-phenylpropyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c21-19-18(20-22-15-10-4-5-11-16(15)23-20)17(25)13-24(19)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,21,25H,6,9,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZARYDKFJNABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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